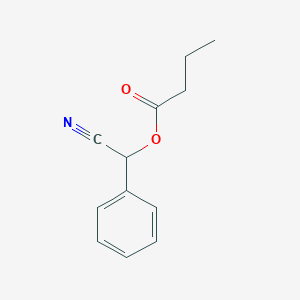
Cyano(phenyl)methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(phenyl)methyl butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound features a cyano group (–CN) attached to a phenyl group (–C6H5) and a butanoate ester group (–COO–C4H9).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl butanoate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. For example, the reaction between phenylacetonitrile and butanoic acid chloride in the presence of a base like pyridine can yield this compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts like Lewis acids may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Cyano(phenyl)methyl butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form a carboxylic acid and an alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to a primary alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under mild conditions.
Major Products Formed
Hydrolysis: Butanoic acid and phenylacetonitrile.
Reduction: Butanol and phenylmethanol.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
Cyano(phenyl)methyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Cyano(phenyl)methyl butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The cyano group can participate in nucleophilic substitution reactions, forming derivatives that may exhibit biological activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacks the cyano and phenyl groups.
Ethyl acetate: Another ester, commonly used as a solvent, with a simpler structure.
Phenylacetonitrile: Contains the cyano and phenyl groups but lacks the ester functionality.
Uniqueness
Cyano(phenyl)methyl butanoate is unique due to the combination of its ester, cyano, and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61066-82-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[cyano(phenyl)methyl] butanoate |
InChI |
InChI=1S/C12H13NO2/c1-2-6-12(14)15-11(9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
InChI Key |
RUWYZANXBLEOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















